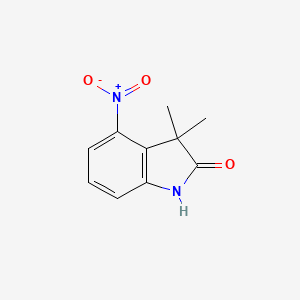
3,3-Dimethyl-4-nitroindolin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Dimethyl-4-nitroindolin-2-one is a chemical compound with the molecular formula C₁₀H₁₀N₂O₃ and a molecular weight of 206.20 g/mol . It is a derivative of indolin-2-one, a structure known for its biological and pharmacological activities . This compound is characterized by the presence of a nitro group at the 4-position and two methyl groups at the 3-position of the indolin-2-one core.
Méthodes De Préparation
The synthesis of 3,3-Dimethyl-4-nitroindolin-2-one typically involves the nitration of 3,3-dimethylindolin-2-one. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents . The reaction is carried out under controlled temperatures to ensure the selective nitration at the 4-position. Industrial production methods may involve similar nitration processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
3,3-Dimethyl-4-nitroindolin-2-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Oxidation: The indolin-2-one core can be oxidized to form corresponding oxo derivatives.
Common reagents used in these reactions include hydrogen gas, palladium on carbon, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3,3-Dimethyl-4-nitroindolin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the development of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 3,3-Dimethyl-4-nitroindolin-2-one involves its interaction with specific molecular targets. For instance, its derivatives have been shown to inhibit protein tyrosine kinases, which play a crucial role in cell signaling pathways related to cell growth and differentiation . The nitro group can also undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components.
Comparaison Avec Des Composés Similaires
3,3-Dimethyl-4-nitroindolin-2-one can be compared with other indolin-2-one derivatives such as:
3,5-Substituted indolin-2-ones: These compounds also exhibit significant biological activities, including antitumor properties.
Indole derivatives: Compounds like indole-3-acetic acid and its derivatives are known for their diverse biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C10H10N2O3 |
|---|---|
Poids moléculaire |
206.20 g/mol |
Nom IUPAC |
3,3-dimethyl-4-nitro-1H-indol-2-one |
InChI |
InChI=1S/C10H10N2O3/c1-10(2)8-6(11-9(10)13)4-3-5-7(8)12(14)15/h3-5H,1-2H3,(H,11,13) |
Clé InChI |
SDFITQOPSMGUQU-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2=C(C=CC=C2[N+](=O)[O-])NC1=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


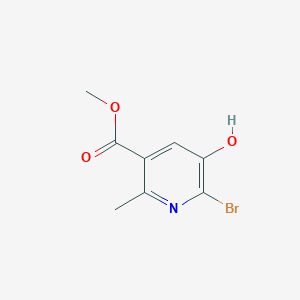
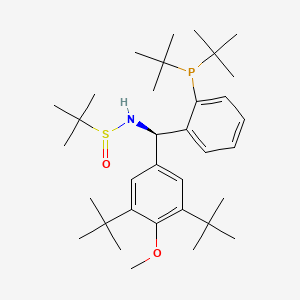
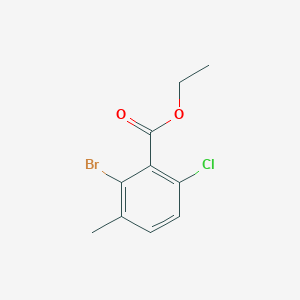
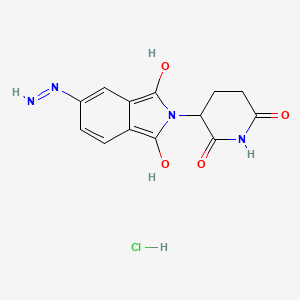
![4-Bromoisoxazolo[4,5-c]pyridin-3-amine](/img/structure/B13657670.png)
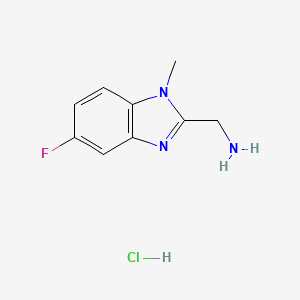
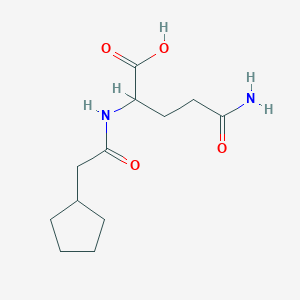
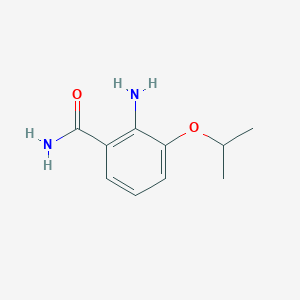

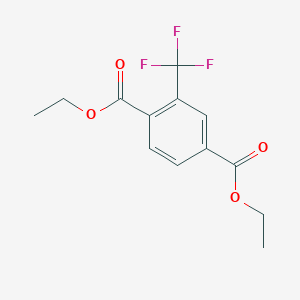
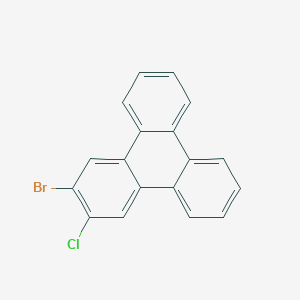
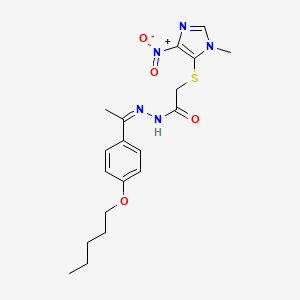
![4'-Bromo-2,7-di-tert-butyl-9,9'-spirobi[fluorene]](/img/structure/B13657724.png)
![4,6-Dibromopyrazolo[1,5-a]pyridine-3-carbaldehyde](/img/structure/B13657730.png)
